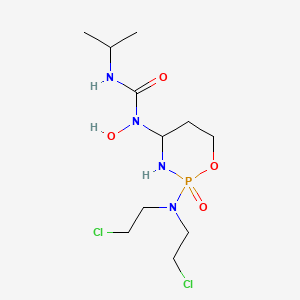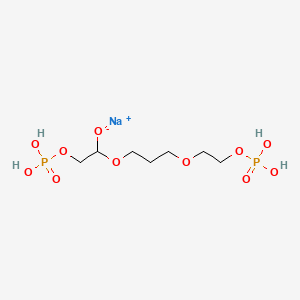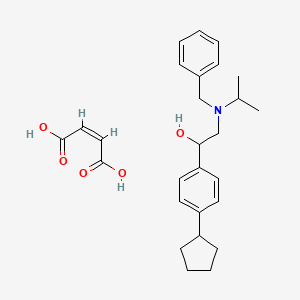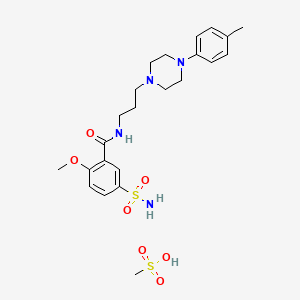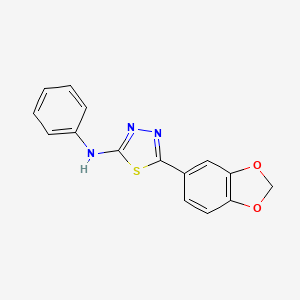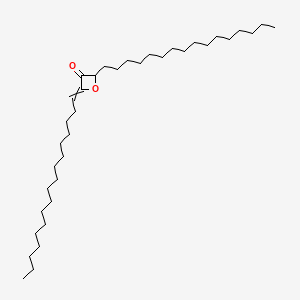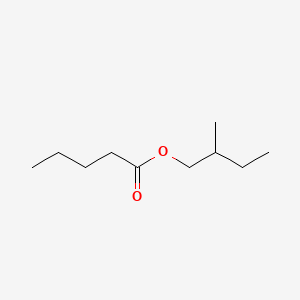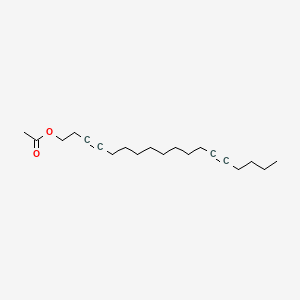
3,13-Octadecadiyn-1-ol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,13-Octadecadiyn-1-ol acetate is an organic compound with the molecular formula C20H32O2. It is a derivative of octadecadiyn-1-ol, where the hydroxyl group is acetylated. This compound is known for its unique structure, which includes two triple bonds and an acetate group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,13-Octadecadiyn-1-ol acetate typically involves the acetylation of 3,13-Octadecadiyn-1-ol. One common method is the reaction of 3,13-Octadecadiyn-1-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent isomerization of the triple bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3,13-Octadecadiyn-1-ol acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
科学的研究の応用
3,13-Octadecadiyn-1-ol acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,13-Octadecadiyn-1-ol acetate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structure .
類似化合物との比較
Similar Compounds
- Z,Z-3,13-Octadecadien-1-ol acetate
- 2,13-Octadecadiyn-1-ol acetate
Uniqueness
3,13-Octadecadiyn-1-ol acetate is unique due to its two triple bonds and acetate group, which confer distinct chemical and biological properties.
特性
CAS番号 |
71673-26-2 |
|---|---|
分子式 |
C20H32O2 |
分子量 |
304.5 g/mol |
IUPAC名 |
octadeca-3,13-diynyl acetate |
InChI |
InChI=1S/C20H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-5,8-15,18-19H2,1-2H3 |
InChIキー |
USKFCNOSYITNJG-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CCCCCCCCCC#CCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



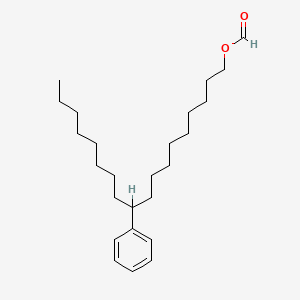

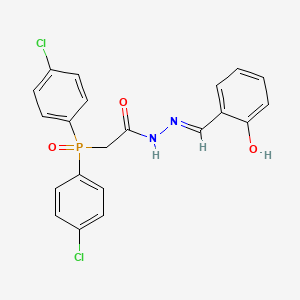
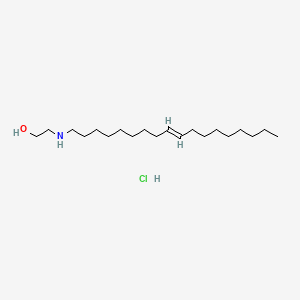
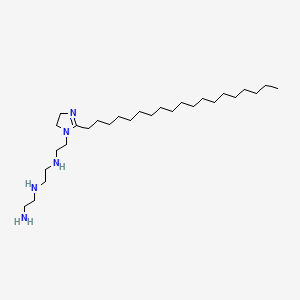
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B12697765.png)
